DL-Leucine-d10

Übersicht

Beschreibung

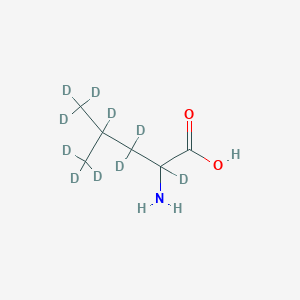

DL-Leucine-d10 is a deuterated form of the amino acid leucine, where ten hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in scientific research, particularly in studies involving metabolic pathways and protein synthesis. The molecular formula of this compound is C6H3D10NO2, and it has a molecular weight of 141.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-Leucine-d10 involves the incorporation of deuterium into the leucine molecule. One common method is the hydrogen-deuterium exchange reaction, where leucine is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium. Another method involves the use of deuterated reagents in the synthesis of leucine from its precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the leucine molecule. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Leucine-d10 can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to produce keto acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The amino group in this compound can participate in substitution reactions to form derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions

Major Products:

Oxidation: Keto acids.

Reduction: Alcohols.

Substitution: Various leucine derivatives

Wissenschaftliche Forschungsanwendungen

DL-Leucine-d10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways of leucine metabolism.

Biology: Employed in protein synthesis studies to track the incorporation of leucine into proteins.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of leucine.

Industry: Applied in the production of deuterated compounds for various industrial applications .

Wirkmechanismus

The mechanism of action of DL-Leucine-d10 involves its incorporation into metabolic pathways where it mimics the behavior of natural leucine. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in leucine metabolism .

Vergleich Mit ähnlichen Verbindungen

L-Leucine: The natural form of leucine, an essential amino acid.

L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.

L-Valine: A branched-chain amino acid that shares metabolic pathways with leucine and isoleucine.

Uniqueness of DL-Leucine-d10: this compound is unique due to its isotopic labeling with deuterium, which makes it an invaluable tool in research. The presence of deuterium allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-labeled compounds .

Biologische Aktivität

DL-Leucine-d10, a deuterated form of the essential amino acid leucine, has garnered attention for its biological activity, particularly in protein synthesis and metabolic pathways. This article explores its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

This compound is a stable isotope-labeled compound where deuterium atoms replace hydrogen atoms in leucine. This modification enhances its stability and allows for detailed tracking in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound is primarily utilized in peptide synthesis and metabolic studies due to its unique properties.

Mechanisms of Biological Activity

1. Protein Synthesis:

this compound plays a crucial role in stimulating muscle protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is vital for cell growth and metabolism. This pathway is particularly important in muscle cells, where leucine acts as a signal to promote protein synthesis and inhibit protein breakdown.

2. Metabolic Pathways:

As a branched-chain amino acid (BCAA), this compound participates in various metabolic processes. Its involvement in the catabolism of BCAAs contributes to energy production during exercise and can influence insulin sensitivity and glucose metabolism.

Research Findings

Recent studies have highlighted the biological effects of this compound:

-

Study on Protein Incorporation:

A study demonstrated that incorporating deuterated leucine into proteins allows researchers to track metabolic pathways more accurately. This method provides insights into how leucine affects protein dynamics within cells . -

Effects on Muscle Recovery:

Research indicates that supplementation with this compound can enhance recovery post-exercise by promoting muscle repair and reducing soreness. This effect is attributed to its role in stimulating mTOR signaling pathways.

Case Studies

Case Study 1: Metabolic Tracking in E. coli

A study utilized this compound to track its incorporation into proteins in E. coli. The results showed that deuterated leucine could be effectively used to study protein synthesis dynamics under various growth conditions, demonstrating its utility in metabolic engineering .

Case Study 2: Effects on Muscle Protein Synthesis

In a clinical trial involving athletes, supplementation with this compound was shown to significantly increase muscle protein synthesis rates compared to a placebo group. This study underscores the potential of this compound as a nutritional supplement for enhancing athletic performance and recovery.

Applications

This compound has several applications across various fields:

- Peptide Synthesis: Its use as a protecting group in solid-phase peptide synthesis (SPPS) allows for the creation of complex peptides with high specificity.

- Metabolic Studies: The deuterated form aids researchers in understanding metabolic pathways and protein interactions through advanced analytical techniques like NMR spectroscopy.

- Nutritional Supplements: Its role in promoting muscle recovery makes it a candidate for dietary supplements aimed at athletes and individuals engaged in resistance training.

Comparison with Other Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| L-Leucine | Natural form of leucine | Non-deuterated; widely available |

| D-Leucine | Enantiomer of L-leucine | Different biological activities |

| N-FMOC-L-Leucine | Fmoc-protected L-leucine | Used primarily in peptide synthesis |

| DL-Valine | Another essential amino acid | Similar role but different structure |

| N-FMOC-D-Valine | Fmoc-protected D-valine | Used in similar contexts as DL-leucine |

The unique features of this compound, particularly its deuteration combined with Fmoc protection, make it especially useful for specific research applications requiring isotopic labeling or controlled peptide synthesis.

Eigenschaften

IUPAC Name |

2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-SHJFKSRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584036 | |

| Record name | Deuterated leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29909-01-1 | |

| Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterated leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.